Bombolitin II

Description

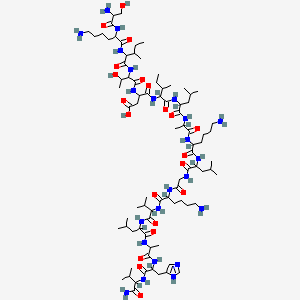

Structure

2D Structure

Properties

CAS No. |

95732-43-7 |

|---|---|

Molecular Formula |

C83H149N23O21 |

Molecular Weight |

1805.2 g/mol |

IUPAC Name |

4-[[1-[[1-[[1-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[6-amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C83H149N23O21/c1-18-46(13)65(105-79(123)60(36-62(110)111)101-83(127)67(50(17)108)106-82(126)66(47(14)19-2)104-75(119)55(28-22-25-31-86)96-71(115)52(87)39-107)81(125)100-58(34-43(7)8)77(121)92-48(15)69(113)95-54(27-21-24-30-85)73(117)98-56(32-41(3)4)72(116)90-38-61(109)94-53(26-20-23-29-84)74(118)103-64(45(11)12)80(124)99-57(33-42(5)6)76(120)93-49(16)70(114)97-59(35-51-37-89-40-91-51)78(122)102-63(44(9)10)68(88)112/h37,40-50,52-60,63-67,107-108H,18-36,38-39,84-87H2,1-17H3,(H2,88,112)(H,89,91)(H,90,116)(H,92,121)(H,93,120)(H,94,109)(H,95,113)(H,96,115)(H,97,114)(H,98,117)(H,99,124)(H,100,125)(H,101,127)(H,102,122)(H,103,118)(H,104,119)(H,105,123)(H,106,126)(H,110,111) |

InChI Key |

LSBFDHCHMBNMLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bombolitin II on Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin II, a cationic amphipathic peptide derived from the venom of the bumblebee Megabombus pennsylvanicus, exhibits a broad range of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties. Its primary mode of action involves a direct interaction with and disruption of cell membranes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cell membranes, intended to serve as a resource for researchers in antimicrobial peptide development, membrane biophysics, and drug discovery. The guide details the peptide's structure, its interaction with lipid bilayers, the consequent biophysical changes in the membrane, and its pore-forming capabilities. Furthermore, it outlines detailed experimental protocols for key assays and visualizes the proposed mechanisms and workflows.

Introduction

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that serve as a first line of defense for many organisms. Their unique membrane-targeting mechanism of action has made them attractive candidates for the development of novel therapeutics, particularly in an era of increasing antibiotic resistance. This compound is a 17-amino-acid peptide with the sequence Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1] Like other members of the bombolitin family, it is characterized by its amphipathic nature, possessing both hydrophobic and hydrophilic residues. This property is crucial for its interaction with the lipid bilayer of cell membranes.

Molecular Structure and Conformation

In aqueous solution, this compound exists in a largely random coil conformation. However, upon encountering a membrane-mimicking environment, such as lipid vesicles or detergent micelles, it undergoes a significant conformational change to adopt a predominantly α-helical structure.[2] This transition is a hallmark of many membrane-active peptides and is driven by the favorable partitioning of the peptide's hydrophobic residues into the nonpolar core of the lipid bilayer, while the hydrophilic residues remain exposed to the aqueous environment or interact with the polar head groups of the lipids.

Circular dichroism (CD) spectroscopy is a key technique used to study this conformational change. The characteristic CD spectra of this compound in the presence of lipid vesicles show a distinct α-helical signature, with negative bands around 208 and 222 nm and a positive band around 195 nm.[2]

Interaction with and Disruption of Cell Membranes

The initial interaction of this compound with the cell membrane is governed by electrostatic forces. The positively charged lysine and histidine residues of the peptide are attracted to the negatively charged components of microbial and certain eukaryotic cell membranes, such as phosphatidylglycerol and phosphatidylserine. Following this initial binding, the peptide inserts into the lipid bilayer.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have provided detailed insights into the orientation and dynamics of this compound within the membrane.[3][4] These studies suggest that the α-helical peptide inserts into the membrane at a tilted angle relative to the membrane normal. The C-terminus of the peptide is thought to be inserted deeper into the hydrophobic core of the membrane. This insertion disrupts the local lipid packing and leads to a cascade of biophysical changes in the membrane.

Membrane Permeabilization and Pore Formation

A primary consequence of this compound's interaction with the membrane is an increase in its permeability. This can be experimentally verified using dye leakage assays, where the release of a fluorescent dye, such as calcein, encapsulated within lipid vesicles is monitored upon addition of the peptide. The disruption of the membrane barrier allows for the leakage of ions and small molecules, ultimately leading to cell death.

The exact mechanism of pore formation by this compound is still under investigation, with evidence supporting models such as the "toroidal pore" or "carpet" model. In the toroidal pore model, the peptide molecules, along with the lipid head groups, bend inward to form a water-filled channel. In the carpet model, the peptides accumulate on the membrane surface, disrupting the bilayer in a detergent-like manner once a critical concentration is reached.

Membrane Depolarization

The formation of pores or defects in the membrane leads to the dissipation of the transmembrane potential. This depolarization can be monitored using voltage-sensitive dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). The dye accumulates in polarized membranes, and its fluorescence is quenched. Upon membrane depolarization, the dye is released, leading to an increase in fluorescence.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, the potencies of which are summarized in the tables below.

Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacteria and fungi are not extensively documented in readily available literature, the bombolitin family is known for its antimicrobial properties. The threshold dose for the biological activity of bombolitins is in the range of 0.5-2.5 micrograms/ml.

Table 1: Antimicrobial Activity of Bombolitin Family Peptides

| Activity | Threshold Dose (µg/mL) |

| General Biological Activity | 0.5 - 2.5 |

Hemolytic and Mast Cell Degranulating Activity

Bombolitins are known to lyse red blood cells (hemolysis) and trigger the release of histamine from mast cells. While specific data for this compound is limited, data for the highly similar Bombolitin V provides a useful reference.

Table 2: Hemolytic and Mast Cell Degranulating Activity of Bombolitin V

| Activity | ED50 |

| Hemolysis (guinea pig erythrocytes) | 0.7 µg/mL (4 x 10-7 M) |

| Mast Cell Degranulation | 2 µg/mL (1.2 x 10-6 M) |

Signaling Pathways

Mast Cell Degranulation

The degranulation of mast cells by certain cationic peptides is thought to be mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2). Activation of this receptor initiates a signaling cascade that leads to the release of histamine and other inflammatory mediators. While direct evidence for this compound's interaction with MRGPRX2 is not yet established, its cationic and amphipathic nature makes it a plausible candidate for activating this pathway. A proposed general signaling pathway for GPCR-mediated mast cell degranulation is depicted below.

Activation of Phospholipase A2

Bombolitins have been shown to stimulate the activity of phospholipase A2 (PLA2). This is thought to occur through an indirect mechanism where the peptide perturbs the physical state of the membrane, making the phospholipid substrates more accessible to the enzyme. This compound-induced membrane disruption can alter lipid packing and increase the exposure of the sn-2 ester bond of phospholipids, which is the target of PLA2.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Hemolytic Activity Assay

Objective: To determine the concentration of this compound required to lyse 50% of a red blood cell suspension (HC50).

Materials:

-

Freshly drawn red blood cells (RBCs) with an anticoagulant (e.g., EDTA).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound stock solution.

-

Triton X-100 (1% v/v in PBS) for 100% hemolysis control.

-

96-well microtiter plate.

-

Spectrophotometer.

Protocol:

-

Prepare a 2% (v/v) suspension of RBCs in PBS.

-

Serially dilute the this compound stock solution in PBS to obtain a range of concentrations.

-

In a 96-well plate, add 100 µL of each this compound dilution.

-

Add 100 µL of PBS to the negative control wells and 100 µL of 1% Triton X-100 to the positive control wells.

-

Add 100 µL of the 2% RBC suspension to all wells.

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate at 1000 x g for 5 minutes.

-

Carefully transfer 100 µL of the supernatant from each well to a new plate.

-

Measure the absorbance of the supernatant at 405 nm.

-

Calculate the percentage of hemolysis for each concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Plot the % hemolysis against the this compound concentration and determine the HC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

Bacterial or fungal strains.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

-

This compound stock solution.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

Protocol:

-

Grow the microbial culture to the mid-logarithmic phase.

-

Dilute the culture to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Prepare serial two-fold dilutions of this compound in the appropriate broth.

-

In a 96-well plate, add 100 µL of each peptide dilution.

-

Add 100 µL of the standardized inoculum to each well.

-

Include a growth control (inoculum without peptide) and a sterility control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.

Membrane Permeabilization Assay (Calcein Leakage)

Objective: To assess the ability of this compound to permeabilize lipid vesicles by monitoring the leakage of encapsulated calcein.

Materials:

-

Lipids (e.g., POPC, POPG) to prepare large unilamellar vesicles (LUVs).

-

Calcein.

-

Size-exclusion chromatography column (e.g., Sephadex G-50).

-

This compound stock solution.

-

Triton X-100 (1% v/v) for 100% leakage control.

-

Fluorometer.

Protocol:

-

Prepare LUVs containing a self-quenching concentration of calcein (e.g., 50-100 mM).

-

Remove unencapsulated calcein by size-exclusion chromatography.

-

Dilute the calcein-loaded LUVs in buffer to the desired lipid concentration in a cuvette.

-

Record the baseline fluorescence (F0).

-

Add this compound to the cuvette and monitor the increase in fluorescence over time (Ft).

-

After the reaction reaches a plateau or at a designated time point, add Triton X-100 to lyse all vesicles and record the maximum fluorescence (F100).

-

Calculate the percentage of calcein leakage using the formula: % Leakage = [(Ft - F0) / (F100 - F0)] * 100

Membrane Depolarization Assay (DiSC3(5))

Objective: To measure changes in bacterial membrane potential induced by this compound.

Materials:

-

Bacterial culture.

-

HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose and 100 mM KCl.

-

DiSC3(5) stock solution.

-

Valinomycin (potassium ionophore) for complete depolarization control.

-

Fluorometer.

Protocol:

-

Grow bacteria to mid-logarithmic phase, wash, and resuspend in HEPES buffer.

-

Add DiSC3(5) to the bacterial suspension and incubate to allow the dye to accumulate in polarized membranes, resulting in fluorescence quenching.

-

Record the baseline fluorescence.

-

Add this compound and monitor the increase in fluorescence, which indicates membrane depolarization.

-

Add valinomycin to achieve complete depolarization and record the maximum fluorescence.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of this compound in the presence and absence of lipid vesicles.

Materials:

-

This compound solution.

-

Lipid vesicle suspension (e.g., LUVs).

-

CD spectropolarimeter.

-

Quartz cuvette.

Protocol:

-

Prepare solutions of this compound in buffer and in the presence of lipid vesicles at various peptide-to-lipid ratios.

-

Record CD spectra from 190 to 260 nm in a quartz cuvette.

-

Subtract the spectrum of the buffer or lipid vesicle suspension alone from the corresponding peptide spectrum to obtain the final spectrum of the peptide.

-

Analyze the spectra for secondary structure content using deconvolution software.

Conclusion

This compound exerts its biological effects primarily by targeting and disrupting the integrity of cell membranes. Its amphipathic α-helical structure allows it to insert into lipid bilayers, leading to membrane permeabilization, depolarization, and ultimately cell lysis. While the precise molecular details of its pore-forming mechanism and its interaction with specific cellular receptors are still areas of active research, the information compiled in this guide provides a solid foundation for understanding the multifaceted action of this potent antimicrobial peptide. Further research focusing on obtaining more specific quantitative data and elucidating the detailed signaling pathways will be crucial for the potential development of this compound and its analogues as novel therapeutic agents.

References

- 1. Conformational studies by circular dichroism, 1H NMR, and computer simulations of bombolitins I and III in aqueous solution containing surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic Structure of this compound Bound to Lipid Bilayers as Revealed by Solid-state NMR and Molecular-Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Bombolitin II: A Technical Guide to its Origin, Discovery, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin II is a cationic, amphipathic heptadecapeptide discovered in the venom of the bumblebee Bombus pensylvanicus. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, including mast cell degranulation, hemolysis, and stimulation of phospholipase A2. These properties are intrinsically linked to its primary structure and physicochemical characteristics. This technical guide provides an in-depth overview of the origin and discovery of this compound, detailing the experimental protocols for its isolation, characterization, and the assessment of its biological functions. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this intriguing biomolecule.

Origin and Discovery

This compound was first identified as part of a family of five structurally related peptides, collectively named bombolitins, isolated from the venom of the bumblebee Megabombus pennsylvanicus (now classified as Bombus pensylvanicus)[1]. The discovery was the result of research aimed at identifying the active components of bumblebee venom responsible for its biological effects.

Source Organism

-

Species: Bombus pensylvanicus (American Bumblebee)[2]

-

Venom Composition: Bumblebee venom is a complex mixture of proteins, peptides, and other small molecules. Bombolitins are among the most abundant peptide components.

Initial Discovery

The initial research by Argiolas and Pisano in 1985 led to the isolation and characterization of five bombolitins (I, II, III, IV, and V)[1]. These peptides were found to be rich in hydrophobic amino acids and shared functional similarities, including the ability to lyse erythrocytes, release histamine from mast cells, and stimulate phospholipase A2[1].

Physicochemical Properties of this compound

The biological activity of this compound is a direct consequence of its physicochemical properties, which are summarized in the table below.

| Property | Value | Source |

| Amino Acid Sequence | Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 | [1] |

| Molecular Formula | C83H149N23O21 | PubChem |

| Molecular Weight (Da) | 1806 | |

| Isoelectric Point (pI) | Estimated to be basic due to a net positive charge at neutral pH. Experimental determination is recommended for precise value. | General Peptide Chemistry |

| Structure | Adopts an α-helical conformation in membrane-mimicking environments. | |

| Solubility | Expected to be soluble in aqueous solutions, particularly at acidic pH, due to the presence of basic residues. Solubility can be enhanced with small amounts of organic solvents like acetonitrile or DMSO. | General Peptide Chemistry |

Experimental Protocols

This section details the methodologies for the isolation, purification, sequence determination, and biological activity assessment of this compound.

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of bombolitins from bumblebee venom, based on common peptide purification techniques from that era.

-

Venom Extraction: Venom is collected from Bombus pensylvanicus specimens. This can be achieved by electrically stimulating the bees to discharge venom or by dissecting the venom sacs.

-

Crude Venom Preparation: The collected venom is lyophilized to obtain a dry powder. The powder is then dissolved in a suitable buffer, such as 0.1% trifluoroacetic acid (TFA) in water, for further separation.

-

Gel Filtration Chromatography: The crude venom solution is first subjected to gel filtration chromatography to separate components based on their molecular size. A column packed with a resin like Sephadex G-50 is equilibrated with a suitable buffer (e.g., ammonium acetate). The venom solution is loaded onto the column, and fractions are collected.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing peptides of the approximate molecular weight of bombolitins are pooled and further purified by RP-HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from mobile phase A to mobile phase B is applied to elute the bound peptides. The specific gradient would be optimized to achieve separation of the different bombolitins.

-

Detection: Elution of peptides is monitored by UV absorbance at 214 nm or 280 nm.

-

-

Purity Analysis: The purity of the isolated this compound fraction is assessed by analytical RP-HPLC and amino acid analysis.

Primary Structure Determination

The amino acid sequence of this compound was likely determined using Edman degradation, a standard method at the time of its discovery.

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent.

-

Edman Degradation Chemistry:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC couples with the free N-terminal amino group of the peptide.

-

Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).

-

Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.

-

-

Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.

-

Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.

Biological Activity Assays

This assay measures the ability of this compound to lyse red blood cells.

-

Preparation of Red Blood Cells (RBCs):

-

Obtain fresh blood (e.g., from a sheep or human) containing an anticoagulant.

-

Centrifuge the blood to pellet the RBCs.

-

Wash the RBCs several times with an isotonic buffer (e.g., phosphate-buffered saline, PBS) by resuspension and centrifugation.

-

Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

-

Add the RBC suspension to each well.

-

Include a negative control (RBCs in PBS only) and a positive control (RBCs with a known hemolytic agent like Triton X-100).

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Centrifuge the plate to pellet intact RBCs.

-

-

Measurement:

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

-

-

Calculation:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

This assay quantifies the release of histamine or other mediators from mast cells upon exposure to this compound.

-

Mast Cell Isolation:

-

Isolate peritoneal mast cells from rats or mice by lavage of the peritoneal cavity with a suitable buffer.

-

Purify the mast cells by density gradient centrifugation (e.g., using Percoll).

-

Resuspend the purified mast cells in a buffered salt solution.

-

-

Degranulation Assay:

-

Aliquot the mast cell suspension into tubes.

-

Add different concentrations of this compound to the tubes.

-

Include a spontaneous release control (mast cells in buffer only) and a total release control (mast cells lysed with a detergent or by sonication).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

-

Mediator Quantification:

-

Collect the supernatant.

-

Quantify the amount of a released mediator, such as histamine (using a fluorometric assay) or β-hexosaminidase (using a colorimetric assay with a suitable substrate).

-

-

Calculation:

-

Express the release as a percentage of the total mediator content: % Release = [(Release_sample - Spontaneous_release) / (Total_release - Spontaneous_release)] * 100

-

This assay measures the ability of this compound to stimulate the activity of phospholipase A2.

-

Substrate Preparation:

-

Prepare a substrate solution containing a phospholipid, such as phosphatidylcholine, often radiolabeled or with a fluorescent tag for detection.

-

-

Enzyme Reaction:

-

In a reaction vessel, combine a buffered solution, a source of PLA2 enzyme, and the phospholipid substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Include a control without this compound to measure the basal PLA2 activity.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time.

-

-

Detection of PLA2 Activity:

-

The method of detection depends on the substrate used.

-

If a radiolabeled substrate is used, the reaction is stopped, and the released radiolabeled fatty acid is separated from the unhydrolyzed phospholipid by chromatography and quantified by scintillation counting.

-

If a fluorescent substrate is used, the increase in fluorescence upon cleavage is monitored over time using a fluorometer.

-

-

Data Analysis:

-

Plot the PLA2 activity (rate of product formation) as a function of the this compound concentration to determine the stimulatory effect.

-

Conclusion

This compound, a key peptide component of bumblebee venom, continues to be of interest to the scientific community due to its potent biological activities. A thorough understanding of its origin, physicochemical properties, and the experimental methods used for its study is crucial for researchers in fields ranging from toxinology to drug development. The protocols and data presented in this guide provide a comprehensive foundation for further investigation into the mechanisms of action and potential therapeutic applications of this compound and other related venom peptides.

References

An In-depth Technical Guide to the Hemolytic Activity of Bombolitin II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hemolytic activity of Bombolitin II, a peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus. This document delves into the peptide's mechanism of action, presents quantitative data on its hemolytic potency, and outlines detailed experimental protocols for its study. The information is intended to be a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the properties and potential applications of membrane-active peptides.

Introduction to this compound

This compound is a 17-amino-acid peptide with the sequence Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1] It belongs to the bombolitin family of peptides, which are known for their diverse biological activities, including mast cell degranulation and antimicrobial effects. A key characteristic of these peptides is their amphipathic nature, which is crucial for their interaction with biological membranes and subsequent lytic activity.

Quantitative Analysis of Hemolytic Activity

The hemolytic activity of peptides is typically quantified by determining the concentration required to lyse 50% of a red blood cell (RBC) suspension, known as the HC50 value, or the effective dose for 50% hemolysis (ED50). While comprehensive HC50 data for this compound across various erythrocyte types is limited in the publicly available literature, the following table summarizes the known hemolytic activity of Bombolitins.

| Peptide | Erythrocyte Source | Parameter | Value | Molar Concentration (M) | Reference |

| This compound | Guinea Pig | ED50 | 3.9 µg/mL | 2.16 x 10⁻⁶ | [1] |

| Bombolitin I | Guinea Pig | ED50 | 4.0 µg/mL | 2.22 x 10⁻⁶ | [1] |

| Bombolitin III | Guinea Pig | ED50 | 2.8 µg/mL | 1.55 x 10⁻⁶ | [1] |

| Bombolitin IV | Guinea Pig | ED50 | 1.8 µg/mL | 1.00 x 10⁻⁶ | [1] |

| Bombolitin V | Guinea Pig | ED50 | 0.7 µg/mL | 4.00 x 10⁻⁷ |

Mechanism of Hemolytic Action

The hemolytic activity of this compound is attributed to its ability to disrupt the erythrocyte membrane. This process is primarily driven by the peptide's amphipathic α-helical structure, which allows it to interact with and insert into the lipid bilayer. The proposed mechanism involves a multi-step process leading to colloid-osmotic lysis.

A molecular dynamics simulation of this compound in a dipalmitoylphosphatidylcholine (DPPC) membrane bilayer provides molecular-level insights into its interaction with the membrane. The simulation revealed that this compound, initially perpendicular to the membrane, tilts to an angle of approximately 51° from the membrane-normal. Throughout this process, the peptide maintains its amphipathic α-helical structure, with its hydrophobic side facing the hydrophobic core of the bilayer. A key interaction identified in the simulation is the formation of hydrogen bonds and electrostatic interactions between the Lys12 residue of the peptide and a lipid molecule, which is believed to be a crucial factor in the tilting of the peptide.

This initial binding and insertion are followed by the formation of pores or channels in the membrane. The influx of ions and water through these pores disrupts the osmotic balance of the erythrocyte, leading to swelling and eventual lysis, releasing hemoglobin into the surrounding medium.

Below is a diagram illustrating the proposed mechanism of this compound-induced hemolysis.

Experimental Protocols

The following section outlines a detailed, generalized protocol for determining the hemolytic activity of this compound. This protocol is a synthesis of standard methods described in the literature.

Preparation of Erythrocyte Suspension

-

Blood Collection: Obtain fresh whole blood from a suitable donor (e.g., human, rabbit, sheep) in a tube containing an anticoagulant (e.g., EDTA, heparin).

-

Centrifugation: Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.

-

Washing: Carefully aspirate and discard the supernatant (plasma and buffy coat). Resuspend the erythrocyte pellet in 5-10 volumes of sterile, isotonic phosphate-buffered saline (PBS, pH 7.4).

-

Repeat Washing: Repeat the centrifugation and washing steps two more times to ensure the removal of all plasma components.

-

Final Suspension: After the final wash, resuspend the erythrocyte pellet in PBS to achieve a final concentration of 2-5% (v/v). This suspension should be kept on ice and used promptly.

Hemolysis Assay

-

Peptide Preparation: Prepare a stock solution of this compound in PBS. Create a series of serial dilutions of the peptide stock solution to cover a range of concentrations to be tested.

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of each peptide dilution to triplicate wells.

-

Controls:

-

Negative Control (0% Lysis): Add 100 µL of PBS to three wells.

-

Positive Control (100% Lysis): Add 100 µL of a solution of 1% Triton X-100 in PBS to three wells.

-

-

Incubation: Add 100 µL of the prepared erythrocyte suspension to all wells.

-

Incubation Conditions: Incubate the plate at 37°C for 1 hour.

-

Pelleting Intact Cells: Centrifuge the microtiter plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

Data Analysis

-

Calculate Percent Hemolysis: The percentage of hemolysis for each peptide concentration is calculated using the following formula:

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Dose-Response Curve: Plot the percentage of hemolysis against the corresponding peptide concentration.

-

Determine HC50: The HC50 value is determined from the dose-response curve as the peptide concentration that causes 50% hemolysis.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the hemolytic activity of a peptide like this compound.

Conclusion

This compound exhibits significant hemolytic activity, a property intrinsically linked to its amphipathic α-helical structure. The mechanism of action involves membrane disruption and subsequent colloid-osmotic lysis. A thorough understanding of its hemolytic properties is essential for researchers exploring its potential therapeutic applications, particularly in the development of novel antimicrobial agents where selectivity for microbial membranes over host cell membranes is paramount. The standardized protocols and workflows presented in this guide provide a framework for the consistent and reliable characterization of the hemolytic activity of this compound and other membrane-active peptides. Further research to establish a comprehensive profile of its HC50 values against a wider range of erythrocyte types would be highly beneficial for the scientific community.

References

The Core Mechanism of Bombolitin II-Induced Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin II, a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, is a potent mast cell degranulating agent.[1][2] Its amphiphilic α-helical structure allows it to interact with and disrupt cellular membranes, leading to the release of histamine and other inflammatory mediators. While direct studies on this compound are limited, its mechanism is thought to be analogous to that of other mast cell degranulating peptides, particularly mastoparan. This technical guide synthesizes the available information on the signaling pathways and experimental methodologies related to this compound and its functional analog, mastoparan, to provide an in-depth understanding of their action on mast cells. It is proposed that this compound, like mastoparan, activates a receptor-mediated signaling cascade involving G proteins, phospholipase C, and subsequent calcium mobilization, culminating in the exocytosis of granular contents.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses.[2] Their degranulation, a process of exocytosis of pre-formed mediators from cytoplasmic granules, can be triggered by various stimuli, including allergens, pathogens, and certain endogenous molecules. Venom peptides, such as Bombolitins and mastoparans, represent a class of potent secretagogues that induce mast cell degranulation through mechanisms that are often independent of the canonical IgE-FcεRI pathway.[1][3] Understanding the precise molecular events initiated by these peptides is crucial for the development of novel therapeutics targeting mast cell-mediated pathologies. This guide focuses on the signaling cascade initiated by this compound, using the more extensively studied peptide, mastoparan, as a model to elucidate the key molecular players and pathways.

The Signaling Pathway of this compound-Induced Mast Cell Degranulation

The degranulation of mast cells by this compound is a rapid process initiated by its interaction with the cell membrane. The proposed signaling pathway, based on studies of analogous peptides like mastoparan, is depicted below.

Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.

Receptor Activation: The Role of MRGPRX2

While the direct receptor for this compound has not been definitively identified, evidence from studies on mastoparan strongly suggests the involvement of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is known to be activated by a variety of cationic peptides and is highly expressed on connective tissue mast cells. The interaction between the peptide and MRGPRX2 is thought to initiate the downstream signaling cascade.

G Protein Coupling and Activation

Upon receptor binding, the signal is transduced across the cell membrane via the activation of heterotrimeric G proteins. Studies with mastoparan have shown that this activation can involve pertussis toxin-sensitive G proteins (Gi/o) and/or pertussis toxin-insensitive G proteins (Gq/11). Some evidence even suggests a direct interaction of mastoparan with the G protein α-subunit. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors.

Phospholipase C Activation and Second Messenger Generation

The activated Gαq/11 or Gβγ subunits from Gi/o stimulate the activity of Phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding triggers the release of stored Ca²⁺ into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration. This initial release is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.

Protein Kinase C Activation and Granule Exocytosis

The rise in intracellular Ca²⁺, in concert with DAG, activates conventional isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates various substrate proteins, including components of the SNARE complex, which are essential for the fusion of granular membranes with the plasma membrane. The elevated cytosolic Ca²⁺ also directly triggers the exocytotic machinery, leading to the release of histamine, β-hexosaminidase, and other pre-formed mediators into the extracellular space.

Quantitative Data on Mast Cell Degranulation

The following tables summarize the quantitative data available for mastoparan-induced mast cell degranulation, which can be considered indicative of the potency of this compound.

Table 1: Potency of Mastoparan in Inducing Mast Cell Degranulation

| Cell Type | Mediator Measured | EC50 (µM) | Reference |

| RBL-2H3 cells | β-hexosaminidase | 5.25 ± 0.87 | |

| P815 cells | β-hexosaminidase | 6.79 ± 0.40 | |

| Human LAD2 cells | β-hexosaminidase | ~5 µg/mL (~3.5 µM) | |

| Murine MC/9 cells | β-hexosaminidase | Dose-dependent release |

Table 2: Effect of Inhibitors on Mastoparan-Induced Mast Cell Degranulation

| Inhibitor | Target | Effect on Mastoparan-induced Degranulation | Reference |

| Pertussis Toxin | Gi/o proteins | Inhibition (in some systems) | |

| U73122 | Phospholipase C | Inhibition | |

| BAPTA-AM | Intracellular Ca²⁺ | Inhibition | |

| MRGPRX2 siRNA | MRGPRX2 expression | Significant reduction |

Experimental Protocols

Mast Cell Culture and Preparation

A common model for studying mast cell degranulation is the rat basophilic leukemia (RBL-2H3) cell line. These cells are typically cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere. For degranulation assays, cells are harvested, washed, and resuspended in a buffered salt solution such as Tyrode's buffer.

Caption: Workflow for preparing RBL-2H3 cells for a degranulation assay.

β-Hexosaminidase Release Assay

This colorimetric assay is a widely used method to quantify mast cell degranulation.

-

Cell Seeding: Seed prepared mast cells (e.g., 5 x 10⁵ cells/well) in a 96-well plate.

-

Inhibitor Pre-incubation (optional): If testing inhibitors, pre-incubate the cells with the desired concentration of the inhibitor (e.g., U73122, BAPTA-AM) for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Add this compound or mastoparan at various concentrations to the wells. Include a positive control (e.g., Triton X-100 for total lysis) and a negative control (buffer only). Incubate for 30 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Enzyme Reaction: Add the supernatant to a new plate containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5). Incubate for 1-2 hours at 37°C.

-

Stop Reaction: Stop the reaction by adding a high pH buffer (e.g., glycine buffer).

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release relative to the total release (Triton X-100 treated cells).

References

- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 2. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Bombolitin II with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Bombolitin II, a heptadecapeptide from bumblebee venom, and lipid bilayers. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the mechanisms and workflows involved in studying this interaction.

Introduction to this compound

This compound is a 17-amino-acid peptide with the sequence Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1] It belongs to a family of peptides known for their lytic activity against erythrocytes and liposomes, as well as their ability to stimulate phospholipase A2.[1][2] These properties make this compound and its analogues subjects of interest for their potential as antimicrobial agents and as tools to understand peptide-membrane interactions.

Quantitative Analysis of this compound-Lipid Bilayer Interaction

The interaction of this compound with lipid bilayers has been characterized by several biophysical parameters. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Lipid System | Method | Reference |

| Structural Parameters | ||||

| Secondary Structure | α-helical | Membrane-mimicking environments | Circular Dichroism, NMR | [2] |

| Tilt Angle of Helical Axis | 33° | DPPC bilayers | Solid-State NMR | [3] |

| Tilt Angle of Helical Axis | 30° | DPPC bilayers | Molecular Dynamics Simulation | |

| Reorientation Timescale | 120 - 450 ps | SDS micelles | NMR and Molecular Dynamics | |

| Activity Parameters | ||||

| Threshold for Lysis | 0.5 - 2.5 µg/mL | Erythrocytes and Liposomes | Hemolysis/Leakage Assay |

Note: EC50 values for hemolytic activity of the closely related mastoparan peptides range from ≤ 100 µM to > 400 µM, indicating that hydrophobicity is a critical factor for this activity.

Mechanism of Interaction

The interaction of this compound with a lipid bilayer is a multi-step process that ultimately leads to membrane disruption. The proposed mechanism is initiated by the electrostatic attraction between the cationic residues of the peptide and the negatively charged components of the lipid bilayer. Upon binding, this compound undergoes a conformational change, adopting an α-helical structure. This amphipathic helix then inserts into the hydrophobic core of the membrane in a tilted orientation. This insertion perturbs the lipid packing, leading to membrane thinning, increased permeability, and eventual lysis. A significant consequence of this membrane disruption is the activation of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.

Mechanism of this compound interaction with a lipid bilayer.

Experimental Protocols

The study of this compound's interaction with lipid bilayers employs a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of this compound in the presence and absence of lipid vesicles.

Materials:

-

This compound peptide

-

Large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC, POPG)

-

Phosphate buffered saline (PBS), pH 7.4

-

CD spectropolarimeter

-

Quartz cuvette (1 mm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in PBS.

-

Prepare LUVs by extrusion.

-

Determine the precise concentration of the peptide and lipid solutions.

-

-

Instrument Setup:

-

Purge the CD spectropolarimeter with nitrogen gas.

-

Set the measurement parameters: wavelength range 190-260 nm, bandwidth 1 nm, data pitch 0.5 nm, scanning speed 50 nm/min.

-

-

Data Acquisition:

-

Record a baseline spectrum with PBS buffer in the cuvette.

-

Record the CD spectrum of this compound in PBS.

-

Titrate the peptide solution with increasing concentrations of LUVs, recording a spectrum at each concentration.

-

Record a spectrum of the LUVs alone at the highest concentration used.

-

-

Data Analysis:

-

Subtract the baseline and the lipid spectra from the peptide spectra.

-

Convert the raw data (ellipticity) to mean residue ellipticity.

-

Analyze the spectra for characteristic α-helical (negative bands at ~208 and ~222 nm) and random coil (negative band around 198 nm) signatures.

-

Fluorescence Leakage Assay for Membrane Permeabilization

Objective: To quantify the ability of this compound to induce leakage from lipid vesicles.

Materials:

-

This compound peptide

-

LUVs encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.

-

HEPES buffer (pH 7.4)

-

Triton X-100 solution (10% v/v)

-

Fluorometer

Procedure:

-

Vesicle Preparation: Prepare LUVs in a buffer containing the fluorescent dye. Remove non-encapsulated dye using size-exclusion chromatography.

-

Assay Setup:

-

Dilute the dye-loaded LUVs in HEPES buffer in a fluorescence cuvette to a final lipid concentration of 50 µM.

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., for calcein, Ex: 495 nm, Em: 515 nm).

-

-

Measurement:

-

Record the baseline fluorescence of the LUV suspension for a few minutes.

-

Add this compound to the cuvette at the desired concentration and continue recording the fluorescence intensity over time.

-

After the leakage reaches a plateau or at the end of the experiment, add Triton X-100 to lyse all vesicles and obtain the 100% leakage signal.

-

-

Data Analysis:

-

Calculate the percentage of leakage at each time point using the formula: % Leakage = [(F_t - F_0) / (F_100 - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_100 is the fluorescence after adding Triton X-100.

-

Solid-State NMR (ssNMR) for Peptide Orientation

Objective: To determine the orientation of this compound within a lipid bilayer.

Materials:

-

Isotopically labeled (e.g., ¹⁵N) this compound

-

Lipids (e.g., DPPC)

-

Glass plates for oriented samples

-

Solid-state NMR spectrometer with a flat-coil probe

Procedure:

-

Sample Preparation:

-

Co-dissolve the labeled peptide and lipids in an organic solvent.

-

Deposit the mixture onto thin glass plates and evaporate the solvent.

-

Hydrate the lipid-peptide films and stack the glass plates.

-

-

NMR Spectroscopy:

-

Insert the sample into the flat-coil probe of the ssNMR spectrometer.

-

Acquire ¹⁵N NMR spectra with the bilayer normal oriented parallel and perpendicular to the magnetic field.

-

-

Data Analysis:

-

Analyze the chemical shift anisotropy from the spectra of the oriented sample.

-

The orientation of the peptide's helical axis relative to the bilayer normal can be calculated from the observed chemical shifts.

-

Molecular Dynamics (MD) Simulations

Objective: To simulate the interaction of this compound with a lipid bilayer at an atomic level.

Procedure:

-

System Setup:

-

Build an initial model of an α-helical this compound peptide.

-

Construct a hydrated lipid bilayer (e.g., DPPC) using a molecular modeling program.

-

Place the peptide near the surface of the bilayer.

-

-

Simulation:

-

Use a molecular dynamics software package (e.g., GROMACS, AMBER).

-

Apply an appropriate force field for the peptide, lipids, and water.

-

Run the simulation for a sufficient duration (nanoseconds to microseconds) to observe the peptide binding, insertion, and equilibration within the membrane.

-

-

Analysis:

-

Analyze the trajectory to determine the peptide's secondary structure, orientation (tilt angle), depth of insertion, and its effect on lipid order and bilayer thickness.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of this compound with a membrane-mimetic environment: an NMR and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamic structure of this compound bound to lipid bilayers as revealed by solid-state NMR and molecular-dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Characterization of Bombolitin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical and biochemical characteristics of Bombolitin II, a heptadecapeptide originally isolated from the venom of the American bumblebee, Megabombus pennsylvanicus[1][2]. As a member of the bombolitin family of peptides, it exhibits potent antimicrobial, hemolytic, and mast cell degranulating activities[2][3][4]. Its membrane-disrupting properties make it a subject of interest for the development of novel therapeutic agents. This document details its structural properties, mechanism of action, and the experimental protocols used for its characterization.

Physicochemical and Structural Properties

This compound is a 17-amino acid peptide that, like other bombolitins, is rich in hydrophobic amino acids, contributing to its amphiphilic nature. This amphiphilicity is crucial for its interaction with and disruption of biological membranes.

General Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are essential for its synthesis, purification, and quantitative analysis.

| Property | Value | Source |

| Amino Acid Sequence | H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 | |

| Molecular Formula | C₈₃H₁₄₉N₂₃O₂₁ | |

| Molecular Weight | 1805.2 g/mol (Average) / 1806 Da (Monoisotopic) | |

| Peptide Length | 17 Amino Acids | |

| Source Organism | Bombus pennsylvanicus (American bumblebee) |

Structural Characteristics

The biological activity of this compound is intrinsically linked to its secondary structure, particularly upon interaction with a membrane environment. In aqueous solutions, the peptide is largely unstructured. However, in the presence of membrane mimetics like sodium dodecyl sulfate (SDS) micelles or lipid bilayers, it adopts a distinct α-helical conformation.

| Structural Parameter | Description | Experimental Method |

| Secondary Structure | Adopts an α-helical structure in membrane-mimicking environments. | Circular Dichroism, NMR Spectroscopy |

| Membrane Orientation | The α-helical axis is tilted at approximately 30-33° relative to the membrane normal. | Solid-State NMR |

| Membrane Insertion | The C-terminus preferentially inserts into the hydrophobic core of the lipid bilayer. | Solid-State NMR, Molecular Dynamics Simulation |

| Location | Located on the surface of the micelle with its helical axis parallel to the interface. | NMR with Spin Probes |

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through direct interaction with and disruption of cellular membranes. This activity is the basis for its hemolytic, antimicrobial, and mast cell degranulating properties.

Summary of Biological Activities

The peptide demonstrates a range of bioactivities, with potencies varying depending on the target cell and assay conditions.

| Activity | Description | Key Findings |

| Antimicrobial | Exhibits activity against both Gram-positive and Gram-negative bacteria. | The mechanism involves the permeabilization and disruption of bacterial membranes. |

| Hemolytic | Capable of lysing erythrocytes (red blood cells). | This activity is a direct result of membrane disruption. |

| Mast Cell Degranulation | Triggers the release of histamine from mast cells. | This may involve the activation of G-protein coupled receptors. Bombolitin V, a related peptide, has an ED₅₀ of 2 µg/mL for this activity. |

| Phospholipase A₂ Stimulation | Increases the activity of phospholipase A₂ (PLA₂). | This is thought to be a consequence of altering the physical state of the membrane, making it more accessible to the enzyme. |

Mechanism of Action: Membrane Interaction

The primary mechanism of this compound involves a multi-step interaction with the target cell membrane. This process is driven by its amphipathic α-helical structure.

-

Electrostatic Binding : The cationic nature of the peptide facilitates initial electrostatic attraction to negatively charged components on the cell surface, such as the phospholipids found in bacterial membranes.

-

Hydrophobic Insertion : Following initial binding, the hydrophobic face of the amphipathic helix inserts into the nonpolar, acyl chain region of the lipid bilayer.

-

Membrane Disruption : The insertion of multiple peptide molecules disrupts the lipid packing, leading to the formation of pores or other membrane defects. This disruption compromises the membrane's integrity, causing leakage of cellular contents and ultimately leading to cell lysis. Solid-state NMR studies show that this compound disrupts 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes into small particles.

Experimental Protocols

The characterization of this compound relies on a suite of biophysical and biochemical techniques. The following sections provide detailed methodologies for key experiments.

Peptide Synthesis and Purification

Synthetic peptides are essential for detailed biophysical studies, ensuring a high-purity, homogenous sample.

-

Objective : To chemically synthesize and purify this compound.

-

Methodology :

-

Synthesis : The peptide is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Amino acids are coupled sequentially to a resin support.

-

Cleavage : Once synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA).

-

Purification : The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Verification : The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.

-

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in different environments.

-

Objective : To determine the secondary structure of this compound in aqueous buffer versus a membrane-mimicking environment.

-

Methodology :

-

Sample Preparation : Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking conditions, add SDS micelles (above the critical micelle concentration) or liposomes (e.g., DPPC vesicles) to the peptide solution.

-

Data Acquisition : Record CD spectra from 190 to 250 nm using a spectropolarimeter in a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Analysis : The resulting spectra are analyzed for characteristic signatures. An α-helical structure is identified by negative bands at approximately 208 nm and 222 nm, while a random coil conformation shows a strong negative band around 198 nm. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.

-

Peptide-Membrane Interaction: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the peptide-membrane interaction.

-

Objective : To quantify the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of this compound binding to lipid vesicles.

-

Methodology :

-

Sample Preparation : Prepare a suspension of large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC or DPPC) in buffer. Place the LUV suspension in the ITC sample cell. Prepare a concentrated solution of this compound in the same buffer and load it into the injection syringe.

-

Titration : Perform a series of injections of the peptide solution into the lipid suspension while monitoring the heat released or absorbed after each injection.

-

Data Analysis : Integrate the heat-flow peaks to obtain the heat per injection. Plot these values against the molar ratio of peptide to lipid. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters Kₐ, ΔH, and n.

-

Biological Activity: Antimicrobial Susceptibility Testing

The minimal inhibitory concentration (MIC) is a standard measure of an antimicrobial agent's potency.

-

Objective : To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

-

Methodology :

-

Inoculum Preparation : Grow a bacterial strain (e.g., E. coli or S. aureus) to the mid-logarithmic phase and dilute it to a standard concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable growth medium like Mueller-Hinton Broth (MHB).

-

Peptide Dilution : Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Incubation : Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

-

References

Methodological & Application

Solid-Phase Synthesis of Bombolitin II: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of Bombolitin II, an antimicrobial peptide derived from bumblebee venom. The methodology outlined is based on the widely adopted Fmoc/tBu strategy, ensuring a robust and efficient assembly of the peptide chain.

Introduction

This compound is a 17-amino acid peptide with the sequence Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1][2][3][4] It exhibits antimicrobial and hemolytic activities, making it a subject of interest in the study of host defense peptides and for potential therapeutic applications. Solid-phase peptide synthesis (SPPS) offers a reliable and streamlined approach for obtaining synthetic this compound for research purposes.

Principle of the Method

The synthesis is performed on a solid support (resin), to which the C-terminal amino acid is attached. The peptide chain is then elongated in the C-terminus to N-terminus direction through a series of coupling and deprotection steps. The temporary Nα-protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc), is removed with a mild base (piperidine), while the side-chain protecting groups (t-butyl based) remain stable. These side-chain protecting groups are removed concurrently with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale. Actual values may vary depending on the specific reagents and equipment used.

| Parameter | Typical Value | Notes |

| Resin | ||

| Type | Rink Amide MBHA Resin | Yields a C-terminal amide upon cleavage. |

| Substitution Level | 0.4 - 0.7 mmol/g | A lower substitution is often preferred for longer peptides to minimize aggregation. |

| Amount | ~140 - 250 mg | For a 0.1 mmol scale synthesis. |

| Amino Acid Coupling | ||

| Fmoc-Amino Acids | 4 equivalents (relative to resin loading) | Excess is used to drive the reaction to completion. |

| Coupling Reagent (e.g., HBTU/HATU) | 3.9 equivalents | |

| Base (e.g., DIPEA/NMM) | 8 equivalents | |

| Deprotection | ||

| Deprotection Solution | 20% Piperidine in DMF | |

| Cleavage | ||

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5, v/v/v) | TIS (Triisopropylsilane) acts as a scavenger to prevent side reactions. |

| Yield and Purity | ||

| Crude Peptide Yield | 70 - 90% | Varies depending on the efficiency of coupling and cleavage. |

| Purity after RP-HPLC | >95% | Target purity for most research applications.[5] |

Experimental Protocol

This protocol details the manual synthesis of this compound. Automated synthesizers will follow a similar sequence of steps.

Resin Preparation

-

Place the Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

First Amino Acid Coupling (Valine)

-

Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with a 10-minute incubation.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling: In a separate vial, dissolve Fmoc-Val-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (beads will be colorless).

-

Wash the resin with DMF (5 x 1 min).

Chain Elongation

Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence: His(Trt), Ala, Leu, Val, Lys(Boc), Gly, Leu, Lys(Boc), Ala, Leu, Ile, Asp(OtBu), Thr(tBu), Ile, Lys(Boc), Ser(tBu).

Final Deprotection

After the final amino acid (Serine) has been coupled, perform a final Fmoc deprotection as described in step 2.1.

Cleavage and Deprotection

-

Wash the resin with dichloromethane (DCM) (5 x 1 min) and dry under a stream of nitrogen.

-

Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions and analyze their purity by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

-

Confirm the identity of the peptide by mass spectrometry.

Visualizations

Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Development and Synthesis of Bombesin-Based Radiopharmaceutical Precursors Modified with Knottin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Bombolitin II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin II is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. Like many other AMPs, this compound exhibits broad-spectrum antimicrobial activity against a range of microorganisms. Its amphipathic α-helical structure is crucial for its primary mechanism of action, which involves the disruption of microbial cell membranes. These application notes provide detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound, focusing on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Standard antimicrobial susceptibility testing (AST) methods designed for conventional antibiotics often require modification for AMPs like this compound. This is due to the cationic and amphipathic nature of these peptides, which can lead to interactions with standard laboratory materials and media components, potentially affecting the accuracy of susceptibility results. The protocols outlined below are optimized to address these challenges.

Data Presentation

The antimicrobial activity of a bombolitin-like peptide (BLP) against various bacterial strains is summarized in the table below. This data is representative of the expected activity of this compound.

| Microorganism | Strain | Gram Stain | MIC (μg/mL) |

| Escherichia coli | KCTC 1682 | Gram-Negative | 8 |

| Salmonella typhimurium | KCTC 1926 | Gram-Negative | 16 |

| Pseudomonas aeruginosa | KCTC 1637 | Gram-Negative | 32 |

| Bacillus subtilis | KCTC 1021 | Gram-Positive | 4 |

| Staphylococcus aureus | KCTC 1621 | Gram-Positive | 8 |

Experimental Protocols

Principle of the Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period. For cationic AMPs like this compound, modifications to the standard Clinical and Laboratory Standards Institute (CLSI) protocol are recommended to minimize peptide loss due to adsorption to surfaces and interaction with media components.

Materials

-

This compound (lyophilized powder)

-

Test microorganisms (bacteria or fungi)

-

Mueller-Hinton Broth (MHB) for bacteria (cation-adjusted)

-

RPMI-1640 medium (for fungi)

-

Sterile, non-pyrogenic polypropylene 96-well microtiter plates

-

Sterile polypropylene tubes

-

0.01% (v/v) Acetic Acid with 0.2% (w/v) Bovine Serum Albumin (BSA)

-

Sterile deionized water

-

Spectrophotometer

-

Microplate reader

-

Incubator

Experimental Workflow

Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Preparation of this compound Stock Solution:

-

Due to the peptide's propensity to adhere to glass and certain plastics, all handling should be done in polypropylene tubes.

-

Dissolve lyophilized this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Further dilute the stock solution in a sterile solution of 0.01% acetic acid containing 0.2% BSA. This helps to prevent peptide aggregation and non-specific binding.

-

-

Preparation of Microbial Inoculum:

-

From a fresh culture plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi), pick several well-isolated colonies.

-

Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria.

-

Dilute the standardized suspension in the appropriate test medium (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Performing the Assay in a 96-Well Polypropylene Plate:

-

Add 100 µL of sterile broth (MHB or RPMI-1640) to wells 2 through 12 of a 96-well polypropylene plate.

-

Add 200 µL of the working stock of this compound to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no peptide), and well 12 will be the sterility control (no inoculum).

-

Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation periods (24-48 hours) at an appropriate temperature (e.g., 28-35°C).

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). Growth in the control well (well 11) should be robust. The sterility control (well 12) should remain clear.

-

The MIC can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the control.

-

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

-

Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., the MIC well and wells with higher concentrations).

-

Spot-plate each aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Mechanism of Action of this compound

The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane integrity, leading to cell death. This process can be visualized as a multi-step signaling pathway.

Caption: Proposed Mechanism of Action for this compound.

The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The positively charged (cationic) this compound peptides are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Hydrophobic Interaction and Insertion: Upon binding, the amphipathic α-helical structure of this compound facilitates its insertion into the hydrophobic core of the lipid bilayer.

-

Pore Formation: At a critical concentration, the inserted peptides aggregate and form transmembrane pores. The "toroidal pore" model is a likely mechanism, where the lipid monolayers are bent inward to line the pore along with the peptides.

-

Cellular Consequences: The formation of these pores disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential (depolarization), and ultimately, cell death.

Logical Relationship of Experimental Steps

The determination of antimicrobial susceptibility follows a logical progression from initial screening to the quantification of bactericidal activity.

Caption: Logical Flow from MIC to MBC Determination.

The Minimum Inhibitory Concentration (MIC) is the primary measure of the antimicrobial potency of this compound, indicating the concentration required to inhibit microbial growth. The Minimum Bactericidal Concentration (MBC) provides further information on whether the peptide is bacteriostatic (inhibits growth) or bactericidal (kills the organism) at concentrations at and above the MIC. An MBC value that is close to the MIC value (e.g., ≤ 4 times the MIC) is generally indicative of bactericidal activity.

Standard Operating Procedure for Bombolitin II Hemolytic Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitins are a family of pentadecapeptides isolated from the venom of bumblebees, such as Megabombus pennsylvanicus. Among them, Bombolitin II is a notable member that exhibits potent hemolytic activity by disrupting the cell membrane of erythrocytes. This property makes it a subject of interest in research areas such as membrane biophysics, drug delivery, and the development of novel antimicrobial agents. The hemolytic assay is a fundamental tool to quantify the membrane-lytic ability of this compound and other molecules.

This document provides a detailed standard operating procedure for conducting a this compound hemolytic assay. It includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the workflow and the peptide's mechanism of action to ensure reproducibility and accuracy in research settings.

Data Presentation

The hemolytic activity of this compound is typically concentration-dependent. The following table summarizes representative quantitative data from a hemolytic assay using human red blood cells. The key parameter is the ED50, the concentration of the peptide that causes 50% hemolysis. For this compound, the ED50 has been reported to be approximately 3.9 µg/mL[1].

| This compound Concentration (µg/mL) | Percent Hemolysis (%) | Standard Deviation (±) |

| 1.0 | 8.2 | 1.5 |

| 2.0 | 25.5 | 3.1 |

| 3.9 | 50.0 | 4.5 |

| 5.0 | 68.9 | 5.2 |

| 10.0 | 92.1 | 3.8 |

| 20.0 | 98.5 | 1.9 |

Experimental Protocols

This section details the methodology for the this compound hemolytic assay.

Materials and Reagents

-

This compound (synthetic or purified)

-

Human whole blood (with anticoagulant, e.g., heparin or EDTA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Triton X-100 (1% v/v in PBS)

-

96-well round-bottom microtiter plates

-